N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound featuring a thiazolidine ring, an oxazole ring, and a carboxamide group
Preparation Methods
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves multistep organic reactionsIndustrial production methods may employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring may interact with sulfur-containing enzymes, while the oxazole ring can bind to nucleophilic sites on proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other thiazolidine and oxazole derivatives, such as:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Properties
Molecular Formula |
C15H17N3O4S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H17N3O4S/c1-10-14(11(2)22-17-10)15(19)16-12-4-6-13(7-5-12)18-8-3-9-23(18,20)21/h4-7H,3,8-9H2,1-2H3,(H,16,19) |
InChI Key |
YGNCWJDPLASGEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
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